Spectroscopic Characterization of 7-Ethyl-3-iodo-1H-indazole: A Technical Guide
Spectroscopic Characterization of 7-Ethyl-3-iodo-1H-indazole: A Technical Guide
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 7-ethyl-3-iodo-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, rooted in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. While direct, publicly available experimental spectra for this specific molecule are not readily found, this guide constructs a robust and predictive analysis based on established chemical shift theory and substituent effects observed in related indazole derivatives.
Introduction to 7-Ethyl-3-iodo-1H-indazole and the Imperative of Spectroscopic Analysis
7-Ethyl-3-iodo-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as anti-cancer agents.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways. NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution.[2] This guide will delve into the predicted ¹H and ¹³C NMR spectra of 7-ethyl-3-iodo-1H-indazole, providing a foundational understanding for researchers working with this or similar chemical entities.
The structural numbering of the indazole core, which is critical for the assignment of NMR signals, is depicted below:
Caption: Numbering convention for the 1H-indazole ring system.
Predicted ¹H NMR Spectrum of 7-Ethyl-3-iodo-1H-indazole
The ¹H NMR spectrum of 7-ethyl-3-iodo-1H-indazole is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the protons of the ethyl group, and the N-H proton. The predicted chemical shifts (δ) are presented in Table 1, assuming a standard deuterated solvent such as DMSO-d₆. The choice of solvent can influence the chemical shift, particularly for the N-H proton.[3]
Table 1: Predicted ¹H NMR Data for 7-Ethyl-3-iodo-1H-indazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | ~13.0 | br s | - | 1H |
| H-4 | ~7.6 | d | 8.0 | 1H |
| H-5 | ~7.1 | t | 7.5 | 1H |
| H-6 | ~7.3 | d | 7.0 | 1H |
| -CH₂- (Ethyl) | ~2.9 | q | 7.5 | 2H |
| -CH₃ (Ethyl) | ~1.3 | t | 7.5 | 3H |
Interpretation of the ¹H NMR Spectrum: A Rationale
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N1-H Proton: The proton attached to the nitrogen at position 1 is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift, likely around 13.0 ppm. This is a characteristic feature of N-H protons in indazole systems.[4]
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Aromatic Protons (H-4, H-5, and H-6): The benzene portion of the indazole ring will give rise to an ABC spin system.
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H-4: This proton is adjacent to the electron-donating ethyl group at C-7, but its proximity to the heterocyclic ring leads to a predicted downfield shift to approximately 7.6 ppm. It is expected to appear as a doublet due to coupling with H-5.
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H-5: Situated between H-4 and H-6, this proton will be split by both neighbors, resulting in a triplet at around 7.1 ppm.
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H-6: This proton will be coupled to H-5, appearing as a doublet at approximately 7.3 ppm.
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Ethyl Group Protons: The ethyl group at C-7 will present a classic quartet and triplet pattern.
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Methylene Protons (-CH₂-): These protons are adjacent to the aromatic ring and will be deshielded, appearing as a quartet around 2.9 ppm due to coupling with the methyl protons.
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Methyl Protons (-CH₃): The terminal methyl protons will resonate as a triplet at approximately 1.3 ppm, coupled to the methylene protons.
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The causal relationships between molecular structure and the predicted ¹H NMR signals are visualized in the following diagram:
Caption: Relationship between the structure and predicted ¹H NMR signals.
Predicted ¹³C NMR Spectrum of 7-Ethyl-3-iodo-1H-indazole
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for the nine unique carbon atoms are summarized in Table 2. The presence of the electron-withdrawing iodine atom and the overall electronic nature of the heterocyclic system significantly influence these shifts.
Table 2: Predicted ¹³C NMR Data for 7-Ethyl-3-iodo-1H-indazole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~95.0 |
| C-3a | ~142.0 |
| C-4 | ~122.0 |
| C-5 | ~128.0 |
| C-6 | ~121.0 |
| C-7 | ~130.0 |
| C-7a | ~140.0 |
| -CH₂- (Ethyl) | ~25.0 |
| -CH₃ (Ethyl) | ~15.0 |
Interpretation of the ¹³C NMR Spectrum: A Rationale
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C-3: The carbon atom directly bonded to the iodine atom is expected to be significantly shielded due to the "heavy atom effect," resulting in a chemical shift around 95.0 ppm. This is a key diagnostic signal.
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Aromatic and Heterocyclic Carbons (C-3a to C-7a): These carbons will resonate in the typical aromatic region (120-150 ppm).
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C-3a and C-7a: These are the bridgehead carbons and are generally deshielded, with predicted shifts around 142.0 and 140.0 ppm, respectively.
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C-4, C-5, and C-6: These protonated aromatic carbons will appear in the range of 121.0 to 128.0 ppm. The exact assignment would typically require 2D NMR experiments such as HSQC and HMBC.
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C-7: The carbon bearing the ethyl group will be deshielded due to the substituent effect, with an expected chemical shift of approximately 130.0 ppm.
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Ethyl Group Carbons:
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-CH₂-: The methylene carbon will be found around 25.0 ppm.
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-CH₃: The terminal methyl carbon will be the most shielded, appearing at approximately 15.0 ppm.
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Experimental Protocol for NMR Data Acquisition: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This protocol is designed to be self-validating by incorporating standard best practices.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 7-ethyl-3-iodo-1H-indazole. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent should be consistent for comparative studies.[3] c. Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup and Calibration: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5] b. Before data acquisition, ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is critical for sharp spectral lines. c. Calibrate the pulse widths (90° pulse) for both ¹H and ¹³C nuclei to ensure accurate signal intensities and proper functioning of multi-pulse experiments.
3. Data Acquisition Parameters:
- ¹H NMR:
- Acquisition Time: 2-4 seconds to ensure good digital resolution.
- Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons, ensuring quantitative integration.
- Number of Scans: 8-16 scans, depending on the sample concentration.
- ¹³C NMR:
- Acquisition Mode: Proton-decoupled mode to simplify the spectrum to single lines for each carbon.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum to obtain a pure absorption lineshape. c. Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm). d. Integrate the ¹H NMR signals to determine the relative number of protons.
The workflow for acquiring and processing NMR data can be visualized as follows:
Caption: A streamlined workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 7-ethyl-3-iodo-1H-indazole. By leveraging established principles of NMR spectroscopy and data from structurally similar compounds, we have constructed a detailed and scientifically grounded interpretation of the expected spectral features. The provided experimental protocol offers a robust framework for acquiring high-quality NMR data, which is essential for the unambiguous structural characterization of novel chemical entities in a research and development setting.
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